molecular formula C13H18N2O4S B6122360 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide

2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B6122360
M. Wt: 298.36 g/mol
InChI Key: AYQWBRRQVKCLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide, also known as EPPS, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPS is a sulfonamide derivative, which means it contains a sulfonyl group (-SO2-) and an amide group (-CONH2) attached to a benzene ring. This compound was first synthesized in 2006 by researchers at the University of California, San Diego, and has since been used in various scientific studies.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood, but it is believed to act as a chelating agent and a stabilizer for various compounds. 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to bind to metal ions, such as calcium and magnesium, which are important for synaptic plasticity and memory formation in the brain. By chelating these ions, 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide may enhance their availability and improve the efficiency of synaptic transmission.
Biochemical and Physiological Effects:
2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects in various studies. It has been shown to enhance the solubility and stability of proteins and enzymes, which can improve their activity and function. 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to enhance the activity of various enzymes, such as alkaline phosphatase and β-galactosidase, which are commonly used in biochemical assays. In addition, 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve the survival and growth of neuronal cells in culture.

Advantages and Limitations for Lab Experiments

2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a highly soluble and stable compound that can enhance the solubility and stability of other compounds. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to its use. 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to interfere with some assays, such as the Bradford assay for protein quantification. In addition, 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to enhance synaptic plasticity and memory formation in the brain, which may have implications for the treatment of these disorders. Another area of interest is its use as a stabilizer for vaccines and other biologics. 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to enhance the stability and efficacy of some vaccines, which may have implications for their use in developing countries with limited resources.

Synthesis Methods

The synthesis of 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-ethoxybenzoic acid with pyrrolidine and sulfur dioxide gas under high pressure and temperature. The resulting product is then treated with thionyl chloride and ammonia to form the final compound, 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide. The synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has been used in a wide range of scientific studies due to its ability to enhance the solubility and stability of various compounds. It has been used as a buffer in biochemical assays, as a stabilizer for proteins and enzymes, and as a chelating agent for metal ions. 2-ethoxy-5-(1-pyrrolidinylsulfonyl)benzamide has also been used in neuroscience research as a tool for studying synaptic plasticity and memory formation.

properties

IUPAC Name

2-ethoxy-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-19-12-6-5-10(9-11(12)13(14)16)20(17,18)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQWBRRQVKCLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(pyrrolidin-1-ylsulfonyl)benzamide

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